{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine
CAS No.: 4837-28-9
Cat. No.: VC2322815
Molecular Formula: C7H8F2N2O2S
Molecular Weight: 222.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4837-28-9 |
|---|---|
| Molecular Formula | C7H8F2N2O2S |
| Molecular Weight | 222.21 g/mol |
| IUPAC Name | [4-(difluoromethylsulfonyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
| Standard InChI Key | XOJLKMODSWOANU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NN)S(=O)(=O)C(F)F |
| Canonical SMILES | C1=CC(=CC=C1NN)S(=O)(=O)C(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine features a phenyl ring with a hydrazine group (-NH-NH₂) at the para position relative to a difluoromethylsulfonyl group (-SO₂-CHF₂). The molecular structure consists of a carbon-based aromatic ring with an estimated molecular formula of C₇H₈F₂N₂O₂S. This structure can be compared to the closely related compound [4-[(Trifluoromethyl)sulfonyl]phenyl]hydrazine, which has a molecular formula of C₇H₇F₃N₂O₂S and a molecular weight of 240.21 g/mol .
The structural configuration gives this compound several distinctive characteristics:
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The hydrazine moiety provides a nucleophilic site for further chemical transformations
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The difluoromethylsulfonyl group contributes electron-withdrawing properties that influence reactivity
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The para-substitution pattern creates a linear molecular arrangement
Chemical Properties
The chemical reactivity of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is primarily determined by its functional groups:
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The hydrazine group (-NH-NH₂) serves as a nucleophilic center that can participate in:
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The difluoromethylsulfonyl group influences the compound's reactivity through:
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Strong electron-withdrawing effects that alter electron density distribution
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Enhancing the nucleophilicity of the NH₂ terminus compared to unsubstituted phenylhydrazines
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Contributing to the compound's stability and solubility characteristics
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Synthesis Methods
Laboratory Preparation
The synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine likely follows similar pathways to other sulfonamidophenyl hydrazines. Based on synthetic approaches described in patent US3839325A, a potential synthesis route would involve the reaction of an appropriately substituted p-chlorobenzenesulfonamide derivative with hydrazine hydrate in dimethyl sulfoxide (DMSO) .
Table 1: General Synthesis Approach for Sulfonamidophenyl Hydrazines
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Substituted p-chlorobenzenesulfonamide, Hydrazine hydrate | DMSO, Elevated temperature | Nucleophilic aromatic substitution |
| 2 | Reaction mixture, Hot water | Dilution | Precipitation of product |
| 3 | Crude product | Filtration, washing, drying | Purified sulfonamidophenyl hydrazine |
The general reaction involves nucleophilic aromatic substitution, where the hydrazine replaces the chlorine atom at the para position of the benzene ring. According to documented procedures, such reactions typically yield products with 80-90% efficiency, producing compounds of sufficient purity for subsequent synthetic applications .
Industrial Production
Industrial-scale production of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine would likely adapt laboratory methods with optimizations for efficiency and safety. Key advantages of the synthesis approach described in patent US3839325A that would benefit industrial production include:
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Use of economical chlorinated starting materials rather than more expensive brominated alternatives
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Employment of stable aqueous hydrazine hydrate instead of hazardous anhydrous hydrazine
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Simple isolation procedure through precipitation, reducing purification costs
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High yield process (80-90%) with products of acceptable purity for further applications
These factors contribute to a more sustainable and cost-effective production process, particularly important for specialty chemicals intended for pharmaceutical or fine chemical applications.
Applications and Biological Activity
Chemical Intermediates
A primary application of sulfonamidophenyl hydrazines, including {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, is as versatile intermediates in chemical synthesis. Patent literature specifically highlights the use of these compounds in preparing substituted phenyl pyrazolones, which have commercial value as magenta color formers in color photography .
Table 2: Potential Synthetic Applications
| Target Compound Class | Reaction Type | Relevant Property |
|---|---|---|
| Pyrazolones | Cyclization | Hydrazine functionality |
| Hydrazones | Condensation | Nucleophilic NH₂ group |
| Heterocyclic compounds | Various | Multiple reactive sites |
| Fluorine-containing derivatives | Functionalization | Difluoromethyl group |
The strategic combination of the hydrazine functionality with the difluoromethylsulfonyl group makes this compound particularly valuable for creating specialized molecules with unique properties.
Research Applications
In chemical research, {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine may serve multiple functions:
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As a model compound for studying:
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Reactivity patterns of sulfonamidophenyl hydrazines
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Effects of fluorine substitution on chemical behavior
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Structure-activity relationships in related compounds
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As a spectroscopic probe:
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The fluorine atoms enable ¹⁹F NMR studies
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Sulfonyl group provides distinctive IR absorption bands
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UV-visible spectroscopy characteristics influenced by the conjugated system
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As a building block for developing new synthetic methodologies focused on selective functionalization of complex molecules
Comparative Analysis
Comparison with Similar Compounds
To better understand {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, comparing it with structurally related compounds provides valuable context:
Table 3: Comparative Analysis of Related Compounds
The key differences between these compounds include:
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Electronic effects: The trifluoromethyl analog exhibits stronger electron-withdrawing properties than the difluoromethyl variant, potentially affecting reactivity profiles
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Steric considerations: The slightly smaller size of the difluoromethyl group may result in different spatial arrangements and interactions
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Hydrogen bonding: The presence of a C-H bond in the difluoromethyl group introduces the possibility of weak hydrogen bonding interactions absent in the trifluoromethyl analog
Structure-Activity Relationships
Understanding structure-activity relationships helps predict the behavior and potential applications of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine:
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The hydrazine group:
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Essential for nucleophilic reactions
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Critical for the formation of heterocyclic compounds
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Potential site for biological interactions with electrophilic biomolecules
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The sulfonyl group:
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Affects electron distribution throughout the molecule
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Influences solubility and membrane permeability
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Provides a rigid structural element that impacts molecular conformation
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The difluoromethyl substituent:
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Enhances metabolic stability compared to non-fluorinated analogs
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Alters lipophilicity, potentially improving pharmacokinetic properties
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Creates unique electronic and steric effects that differentiate it from both non-fluorinated and trifluoromethylated analogs
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For applications as chemical intermediates, particularly in the synthesis of pyrazolones as described in patent literature, these structural features work in concert to enable efficient cyclization reactions .
Research Findings and Future Directions
Current Research Status
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Improved synthetic methodologies:
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Established applications:
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Structural characterization:
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Various substitution patterns on the sulfonamide nitrogen
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Effects of different substituents on reactivity and properties
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